molecular formula C11H14BrFN2O B7512989 3-(2-Bromo-4-fluorophenyl)-1,1-diethylurea

3-(2-Bromo-4-fluorophenyl)-1,1-diethylurea

Cat. No. B7512989
M. Wt: 289.14 g/mol
InChI Key: IBXHSXOVFUHGTR-UHFFFAOYSA-N
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Description

3-(2-Bromo-4-fluorophenyl)-1,1-diethylurea, also known as BFDU, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. BFDU is a derivative of diethylurea and is synthesized through a specific method.

Mechanism of Action

The mechanism of action of 3-(2-Bromo-4-fluorophenyl)-1,1-diethylurea is not fully understood, but it is believed to inhibit DNA synthesis and induce apoptosis in cancer cells. 3-(2-Bromo-4-fluorophenyl)-1,1-diethylurea has also been shown to inhibit the activity of thymidine kinase, an enzyme involved in DNA synthesis, which may contribute to its antitumor activity.
Biochemical and Physiological Effects:
3-(2-Bromo-4-fluorophenyl)-1,1-diethylurea has been shown to have a low toxicity profile, making it a promising candidate for drug development. It has been studied for its effects on various biochemical and physiological processes, including cell cycle arrest, DNA damage, and induction of apoptosis in cancer cells. 3-(2-Bromo-4-fluorophenyl)-1,1-diethylurea has also been shown to have radioprotective effects, reducing the damage caused by ionizing radiation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(2-Bromo-4-fluorophenyl)-1,1-diethylurea in lab experiments is its high purity, which ensures accurate and reproducible results. 3-(2-Bromo-4-fluorophenyl)-1,1-diethylurea has also shown low toxicity, making it a safer alternative to other compounds. However, one limitation of using 3-(2-Bromo-4-fluorophenyl)-1,1-diethylurea is its limited solubility in water, which may affect its efficacy in certain experiments.

Future Directions

There are several future directions for 3-(2-Bromo-4-fluorophenyl)-1,1-diethylurea research, including further studies on its antitumor and antiviral activity, as well as its potential use as a radioprotective agent. 3-(2-Bromo-4-fluorophenyl)-1,1-diethylurea could also be studied for its effects on other biochemical and physiological processes, such as inflammation and oxidative stress. Additionally, further research could be conducted to improve the solubility of 3-(2-Bromo-4-fluorophenyl)-1,1-diethylurea in water, making it more suitable for certain experiments.

Synthesis Methods

3-(2-Bromo-4-fluorophenyl)-1,1-diethylurea is synthesized through a specific method that involves the reaction of 2-bromo-4-fluoroaniline with diethylurea in the presence of a catalyst. The reaction takes place in an organic solvent, and the product is purified through recrystallization. This method yields high purity 3-(2-Bromo-4-fluorophenyl)-1,1-diethylurea, which is suitable for scientific research applications.

Scientific Research Applications

3-(2-Bromo-4-fluorophenyl)-1,1-diethylurea has potential applications in various fields of scientific research, including medicinal chemistry, pharmacology, and biochemistry. It has been studied for its antitumor activity, and its potential as a therapeutic agent for cancer treatment. 3-(2-Bromo-4-fluorophenyl)-1,1-diethylurea has also shown promising results in inhibiting viral replication, making it a potential candidate for antiviral drug development. In addition, 3-(2-Bromo-4-fluorophenyl)-1,1-diethylurea has been studied for its potential use as a radioprotective agent.

properties

IUPAC Name

3-(2-bromo-4-fluorophenyl)-1,1-diethylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrFN2O/c1-3-15(4-2)11(16)14-10-6-5-8(13)7-9(10)12/h5-7H,3-4H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBXHSXOVFUHGTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)NC1=C(C=C(C=C1)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Bromo-4-fluorophenyl)-1,1-diethylurea

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